molecular formula C12H12ClNO B1628851 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone CAS No. 946692-39-3

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone

Cat. No.: B1628851
CAS No.: 946692-39-3
M. Wt: 221.68 g/mol
InChI Key: LSQASVXCCQEYHR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone ( 946692-39-3) is an organic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . This quinolinone derivative is characterized by a chloromethyl functional group at the 2-position of the heterocyclic ring and methyl substituents at the 6 and 8 positions, a structure represented by the SMILES notation ClCc1cc(=O)c2c([nH]1)c(C)cc(c2)C . The reactive chloromethyl group makes this compound a valuable building block in organic synthesis and medicinal chemistry research. It serves as a key precursor for the development of more complex molecules, particularly through nucleophilic substitution reactions, where it can be used to introduce the quinolinone moiety into other molecular architectures . Quinolinone derivatives are a significant class of heterocyclic compounds widely studied for their diverse biological activities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, as it may pose hazards including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) . Recommended safety precautions include wearing protective gloves, eye protection, and using only in a well-ventilated area . Proper storage conditions involve keeping the container tightly closed in a well-ventilated place and under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-(chloromethyl)-6,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-8(2)12-10(4-7)11(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQASVXCCQEYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589826
Record name 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946692-39-3
Record name 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Anthranilic Acid Derivatives

A widely adopted strategy involves cyclizing substituted anthranilic acids with chloroacetonitrile, as demonstrated in the synthesis of analogous 2-chloromethylquinazolinones. For 6,8-dimethyl substitution, the starting material 2a (4,6-dimethylanthranilic acid) reacts with chloroacetonitrile under basic conditions to form the quinolinone core.

Procedure :

  • Sodium methoxide generation : Sodium (23 mg, 1 mmol) is dissolved in anhydrous methanol (5 mL).
  • Chloroacetonitrile addition : Chloroacetonitrile (0.95 mL, 15 mmol) is introduced, followed by stirring for 40 minutes under nitrogen.
  • Anthranilic acid incorporation : A solution of 4,6-dimethylanthranilic acid (5 mmol) in methanol (25 mL) is added, and the mixture is stirred for 2 hours.
  • Isolation : The precipitate is filtered, washed with methanol and water, and dried under vacuum to yield this compound.

Key Advantages :

  • One-pot synthesis minimizes intermediate isolation.
  • High regioselectivity ensured by electron-donating methyl groups.

Limitations :

  • Requires strictly anhydrous conditions to prevent hydrolysis of chloroacetonitrile.

Benzylic Chlorination of 2-Methylquinolinone Precursors

Direct chlorination of a pre-formed 2-methylquinolinone offers an alternative route. Radical-initiated benzylic chlorination using sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) selectively targets the 2-methyl group.

Procedure :

  • Substrate preparation : 2-Methyl-6,8-dimethyl-4(1H)-quinolinone is synthesized via Friedländer annulation of 3,5-dimethylacetophenone with ethyl cyanoacetate.
  • Chlorination : The substrate (1 mmol) is treated with SO2Cl2 (1.2 eq) in CCl4 under UV light (254 nm) for 6 hours.
  • Purification : The crude product is recrystallized from ethanol to afford the chloromethyl derivative.

Reaction Conditions :

Parameter Value
Temperature 25°C
Catalyst None (radical initiator: light)
Yield 68–72%

Challenges :

  • Over-chlorination may occur at elevated temperatures.
  • Steric hindrance from 6,8-dimethyl groups slightly reduces reactivity.

Meth-Cohn Quinoline Synthesis with Post-Functionalization

The Meth-Cohn approach constructs the quinoline skeleton from acetanilides, followed by oxidation and chlorination.

Step 1: Quinoline Formation
3,5-Dimethylacetanilide undergoes Vilsmeier-Haack reaction with POCl3/DMF to yield 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.

Step 2: Hydrolysis to Quinolinone
The aldehyde is hydrolyzed in acetic acid/water (1:1) at 80°C for 4 hours to form 6,8-dimethyl-4(1H)-quinolinone.

Step 3: Chloromethylation

  • Reduction : The quinolinone is reduced with NaBH4 to 2-hydroxymethyl-6,8-dimethyl-4(1H)-quinolinone.
  • Chlorination : Thionyl chloride (2 eq) in dichloromethane converts the hydroxymethyl group to chloromethyl (0°C → rt, 2 hours).

Yield Profile :

Step Yield (%)
Quinoline formation 85
Hydrolysis 78
Chlorination 91

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclization 65–70 95 Moderate High
Benzylic Chlorination 68–72 90 High Moderate
Meth-Cohn 60–65 98 Low Low

Key Observations :

  • Cyclization is optimal for small-scale synthesis due to simplicity.
  • Benzylic chlorination excels in scalability but requires rigorous light control.
  • Meth-Cohn offers high purity but involves multi-step complexity.

Physicochemical and Spectroscopic Data

Table 1: Physical Properties

Property Value
Molecular formula C12H12ClNO
Molecular weight 221.68 g/mol
Density 1.197 g/cm³
Boiling point 351.6°C
Flash point 166.5°C
LogP 2.88

Spectroscopic Features :

  • ¹H NMR (CDCl3) : δ 2.45 (s, 6H, 6,8-CH3), 4.65 (s, 2H, CH2Cl), 6.90–7.20 (m, 3H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

Applications and Derivatives

  • Anticancer Agents : Analogues with pyrimidine substitutions exhibit inhibitory activity against leukemia cell lines (FIR Lucena 1 IC50 = 1.21 µM).
  • Coordination Chemistry : The chloromethyl group facilitates ligand design for transition metal complexes.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinolinone core or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the quinolinone.

    Oxidation: Products may include quinolinone derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Products include reduced forms of the quinolinone core or its substituents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone, exhibit notable antimicrobial properties. For instance, studies have demonstrated that chloromethyl quinoline derivatives possess activity against a range of microorganisms including Bacillus subtilis, E. coli, and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds typically range between 300 and 500 µg/mL, suggesting their potential utility in treating infections caused by resistant strains of bacteria .

Antiproliferative and Anticancer Activity

Quinoline derivatives are also being explored for their antiproliferative effects against various cancer cell lines. A study focused on synthesizing novel 2-substituted-4-amino-6-halogenquinolines found that certain compounds exhibited significant antiproliferative activity against human cancer cell lines such as H-460 and HT-29. Notably, one compound demonstrated an IC50 value as low as 0.03 µM, indicating its potential as a lead compound for further development in cancer therapy .

Drug Development and Pharmacological Research

The synthesis of this compound can serve as an intermediate in the production of more complex pharmaceuticals. Its derivatives have been investigated for their roles as iron chelators and in enhancing the efficacy of chemotherapeutic agents. For example, studies have shown that quinolinone derivatives can restore sensitivity to doxorubicin in multi-drug resistant leukemia cells by inhibiting P-glycoprotein functionality .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of quinoline compounds is crucial for optimizing their pharmacological properties. Research has indicated that modifications at specific positions on the quinoline ring can significantly affect biological activity. For instance, variations in substituents at the C-2 and C-4 positions have been linked to enhanced antiproliferative effects against cancer cell lines .

Several studies have highlighted the effectiveness of quinoline derivatives in various therapeutic contexts:

  • A study published in Nature examined quinoline-pyrimidine hybrids and their ability to enhance the efficacy of doxorubicin by inhibiting drug resistance mechanisms in leukemia cells .
  • Another investigation into the synthesis of novel quinoline derivatives reported promising results in terms of antiproliferative activity against lung cancer cell lines, with several compounds outperforming existing treatments .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The quinolinone core can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone with three analogs:

Structural and Functional Differences

Compound Name Substituents Ring Saturation Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
This compound 2-ClCH2, 6,8-diCH3 Aromatic C12H12ClNO (estimated) ~222.7 (estimated) Combines aromatic stability with electrophilic reactivity at C2. Likely higher polarity due to Cl. N/A
2,3-Dihydro-6,8-dimethyl-4(1H)-quinolinone (CAS 36054-10-1) 6,8-diCH3 Partially saturated (dihydro) C11H13NO 175.23 Reduced aromaticity; increased conformational flexibility. H-bond donor: 1; acceptor: 2 .
6,8-Dimethyl-4(1H)-quinolinone (CAS 448916-49-2) 6,8-diCH3 Fully aromatic C11H11NO 173.21 Planar structure with strong π-π interactions. No electrophilic substituents .
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one () 2-CH3 Tetrahydro (fully saturated) C10H13NO 163.22 Synthesized via HPLC/LC-MS; non-aromatic, likely lower reactivity .

Key Comparative Insights

Reactivity: The chloromethyl group in the target compound introduces electrophilicity, enabling alkylation or nucleophilic substitution reactions. This contrasts with the inert methyl group in 2-methyl-5,6,7,8-tetrahydroquinolin-4-one and the unsubstituted C2 in 6,8-dimethyl-4(1H)-quinolinone .

Physical Properties: Solubility: The chloromethyl group likely enhances polarity compared to non-halogenated analogs, improving aqueous solubility relative to 6,8-dimethyl-4(1H)-quinolinone . Melting Points: Aromatic compounds (e.g., 6,8-dimethyl-4(1H)-quinolinone) typically have higher melting points than saturated analogs (e.g., tetrahydroquinolinone) due to stronger intermolecular forces .

Biological Activity: The chloromethyl group may act as a pharmacophore in drug design, analogous to alkylating agents in chemotherapy. This contrasts with the dihydroquinolinone (CAS 36054-10-1), which lacks such reactive moieties . The methyl groups at C6/C8 in all compounds could enhance lipophilicity, aiding membrane permeability .

Biological Activity

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H12ClN2O\text{C}_{12}\text{H}_{12}\text{ClN}_{2}\text{O}

This compound features a quinolinone core with chloromethyl and dimethyl substituents that influence its biological properties.

Biological Activity Overview

The biological activity of quinoline derivatives, including this compound, encompasses various pharmacological effects such as:

  • Antibacterial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : Research indicates that quinoline derivatives can act as anticancer agents. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation .
  • Anti-inflammatory Properties : Quinoline compounds have been reported to possess anti-inflammatory effects, potentially useful in treating various inflammatory diseases .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For example, it has shown potential as an inhibitor of protein kinases .
  • DNA Interaction : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

  • Antibacterial Screening : A study utilizing the disc diffusion method found that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .
  • Cytotoxicity Assays : In vitro assays revealed that the compound has cytotoxic effects on various cancer cell lines. The IC50 values varied significantly depending on the specific cell line tested, indicating its potential as a chemotherapeutic agent .
  • Anti-inflammatory Studies : Experimental models of inflammation showed that derivatives of quinoline could reduce inflammatory markers significantly when treated with this compound .

Data Tables

Biological ActivityObserved EffectsReference
AntibacterialEffective against E. coli, S. aureus (MIC = 50 µg/mL)
AntitumorCytotoxicity in cancer cell lines (IC50 varied)
Anti-inflammatoryReduced inflammatory markers in models

Q & A

Q. What are the established synthetic routes for 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone?

The synthesis typically involves cyclization of substituted 2'-aminochalcones or multi-component reactions. For example, microwave-assisted catalysis using indium(III) chloride (20 mol%) under 360 W irradiation for 5 minutes has been reported to yield structurally similar quinolinones in 63% efficiency . Alternative methods include acid/base-catalyzed isomerization, though these may require corrosive reagents (e.g., acetic acid) and extended reaction times .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., chloromethyl and methyl groups) .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π–π stacking with centroid distances of ~3.94 Å) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The chloromethyl moiety is a reactive site for nucleophilic displacement. Studies on analogous 4-chloroquinolinones show reactivity with thiols, amines, and azides under mild conditions (e.g., aqueous NaOH in methanol/water at reflux), yielding derivatives like thioethers or piperazinyl analogs .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound?

Microwave irradiation enhances reaction kinetics by reducing time (e.g., from hours to minutes) and improving yields. For instance, InCl3-catalyzed cyclization under microwaves achieved 63% yield vs. <50% with conventional heating . Key parameters include power (360 W), catalyst loading (20 mol%), and solvent choice (e.g., dichloromethane/di-isopropylether for crystallization) .

Q. What contradictions exist in reported catalytic systems for synthesizing quinolinone derivatives?

  • Catalyst efficiency : InCl3 in microwaves outperforms traditional acid/base catalysts but requires precise control to avoid by-products .
  • Solvent dependence : Polar solvents (e.g., THF) favor ring-closing metathesis, while non-polar solvents may stall reactivity .
  • Yield variability : Base-catalyzed methods (e.g., NaOH in methanol/water) report inconsistent yields (50–80%) due to competing side reactions .

Q. What strategies resolve challenges in analyzing crystal packing and intermolecular interactions?

  • Hydrogen bonding networks : Centrosymmetric dimers via N–H⋯N bonds stabilize the crystal lattice, confirmed by X-ray data .
  • π–π interactions : Computational modeling (e.g., DFT) supplements crystallography to quantify stacking energies between aromatic rings .
  • Polymorphism screening : Solvent variation (e.g., CH2Cl2 vs. ethanol) can isolate different crystal forms for comparative studies .

Q. How do substituents (methyl, chloromethyl) affect the compound’s electronic properties?

  • Electron-withdrawing chloromethyl group : Increases electrophilicity at C-2, facilitating nucleophilic attacks .
  • Methyl groups (C-6,8) : Steric hindrance may slow reactivity but enhance thermal stability, as evidenced by melting points (165–167°C in analogs) .
  • Hammett parameters : Substituent effects on ring electronics can be quantified via UV-Vis or computational methods .

Methodological Notes

  • Synthetic Optimization : Prioritize microwave or green chemistry protocols (e.g., multi-component reactions in ethanol) to reduce waste and improve scalability .
  • Data Validation : Cross-reference spectral data with known analogs (e.g., 6,7-dimethoxy-4-methyl-1,2-dihydroquinolin-2-one) to confirm structural assignments .
  • Contradiction Mitigation : Replicate reported conditions (e.g., InCl3 catalysis vs. NaOH-mediated routes ) to identify context-dependent efficacy.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone
Reactant of Route 2
2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone

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